molecular formula C25H28N2O3 B5017633 N,N'-[(2-furylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide

N,N'-[(2-furylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide

Cat. No. B5017633
M. Wt: 404.5 g/mol
InChI Key: ZHKKBKWNRQQIRE-UHFFFAOYSA-N
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Description

N,N'-[(2-furylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide, also known as FMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FMA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 440.54 g/mol. In

Scientific Research Applications

N,N'-[(2-furylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide has been extensively studied for its potential applications in various fields such as organic electronics, catalysis, and biomedical research. In organic electronics, this compound has been used as a building block for the synthesis of new materials with improved properties such as high charge mobility and stability. In catalysis, this compound has been used as a ligand for the synthesis of new catalysts with high activity and selectivity. In biomedical research, this compound has been studied for its potential as an anticancer agent, antimicrobial agent, and antioxidant.

Mechanism of Action

The mechanism of action of N,N'-[(2-furylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in various cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as inducing apoptosis, inhibiting cell proliferation, and reducing oxidative stress. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-[(2-furylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide in lab experiments is its ease of synthesis and purification. This compound can be synthesized using a simple method and purified using recrystallization. Another advantage of using this compound is its versatility in various fields such as organic electronics, catalysis, and biomedical research. However, one of the limitations of using this compound is its low solubility in water, which may limit its applications in certain experiments.

Future Directions

There are several future directions for the study of N,N'-[(2-furylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential as a building block for the synthesis of new materials with improved properties such as high conductivity and stability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.

Synthesis Methods

N,N'-[(2-furylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide can be synthesized using a simple method known as the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde and a ketone in the presence of a base catalyst. In the case of this compound synthesis, furfural and 2,6-dimethyl-4-acetylphenol are used as the aldehyde and ketone precursors, respectively. The reaction is carried out in an organic solvent such as ethanol or methanol, and the resulting product is purified using recrystallization.

properties

IUPAC Name

N-[4-[(4-acetamido-3,5-dimethylphenyl)-(furan-2-yl)methyl]-2,6-dimethylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-14-10-20(11-15(2)24(14)26-18(5)28)23(22-8-7-9-30-22)21-12-16(3)25(17(4)13-21)27-19(6)29/h7-13,23H,1-6H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKKBKWNRQQIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)C)C(C2=CC=CO2)C3=CC(=C(C(=C3)C)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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